3,5-dimethyl-1H-pyrazole;2,4,6-trinitrophenol
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Overview
Description
3,5-Dimethyl-1H-pyrazole and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications. 3,5-Dimethyl-1H-pyrazole is an organic compound with the formula (CH₃)₂CHN₂H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents. This compound is known for its use as a precursor to various ligands in coordination chemistry It has historical significance in military applications and is also used in chemical laboratories for various purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-1H-pyrazole can be synthesized through the condensation of acetylacetone and hydrazine. The reaction proceeds as follows: [ \text{CH}_3\text{C(O)CH}_2\text{C(O)CH}_3 + \text{N}_2\text{H}_4 \rightarrow (\text{CH}_3\text{C})_2\text{CHN}_2\text{H} + 2\text{H}_2\text{O} ] This reaction typically occurs under mild conditions and yields 3,5-dimethyl-1H-pyrazole as a white solid .
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid excessive decomposition or formation of unwanted by-products .
Industrial Production Methods
Industrial production of 3,5-dimethyl-1H-pyrazole involves large-scale synthesis using the same condensation reaction mentioned above. The process is optimized for high yield and purity, with careful control of reaction parameters .
For 2,4,6-trinitrophenol, industrial production involves the nitration of phenol in large reactors with precise temperature and concentration control to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: It can undergo substitution reactions with various electrophiles.
2,4,6-Trinitrophenol primarily undergoes:
Reduction: It can be reduced to form aminophenols.
Nitration: Further nitration can lead to the formation of more highly nitrated compounds.
Common Reagents and Conditions
Common reagents for the reactions of 3,5-dimethyl-1H-pyrazole include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often use halogenating agents .
For 2,4,6-trinitrophenol, reducing agents such as tin and hydrochloric acid are commonly used .
Major Products Formed
The major products formed from the reactions of 3,5-dimethyl-1H-pyrazole include various substituted pyrazoles and pyrazole derivatives . For 2,4,6-trinitrophenol, the major products include aminophenols and other nitrated phenols .
Scientific Research Applications
3,5-Dimethyl-1H-pyrazole is widely used in scientific research for the synthesis of coordination compounds and ligands. It is also used in the preparation of pyrazolato ligated complexes and N-1-substituted derivatives with antibacterial activity .
2,4,6-Trinitrophenol has applications in the field of explosives and is used as a standard in calorimetry. It is also used in the synthesis of dyes and as a reagent in chemical analysis .
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1H-pyrazole involves its ability to act as a ligand and form coordination complexes with various metal ions. This property is utilized in the synthesis of metal-organic frameworks and other coordination compounds .
2,4,6-Trinitrophenol exerts its effects through its explosive properties, which are due to the rapid decomposition of the compound into gases upon ignition. This decomposition releases a large amount of energy, making it useful in military applications .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Similar compounds include other pyrazole derivatives such as 3,4-dimethyl-1H-pyrazole and 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
2,4,6-Trinitrophenol: Similar compounds include other nitrophenols such as 2,4-dinitrophenol and 2,6-dinitrophenol.
Uniqueness
3,5-Dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives . 2,4,6-Trinitrophenol is unique for its high explosive power and historical significance in military applications .
Properties
CAS No. |
3310-76-7 |
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Molecular Formula |
C11H11N5O7 |
Molecular Weight |
325.23 g/mol |
IUPAC Name |
3,5-dimethyl-1H-pyrazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H8N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-4-3-5(2)7-6-4/h1-2,10H;3H,1-2H3,(H,6,7) |
InChI Key |
MSZXIYKAHPLROW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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